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Introduction

DEG-77 is a novel molecular glue degrader that has demonstrated significant potential in the
treatment of acute myeloid leukemia (AML) and other cancers.[1][2] It functions as a dual
degrader, targeting both lkaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha
(CK1o) for proteasomal degradation.[3][4] This degradation is mediated by the E3 ubiquitin
ligase cereblon (CRBN), placing DEG-77 in the class of cereblon-dependent molecular glues.
[5][6] The targeted degradation of IKZF2 and CK1a leads to cell cycle arrest, myeloid
differentiation, and apoptosis in cancer cells, highlighting a promising therapeutic strategy.[3][7]

This technical guide provides a comprehensive overview of the structural activity relationship
(SAR) of DEG-77, detailing the chemical modifications that influence its biological activity. It
includes a summary of quantitative data, detailed experimental protocols for key assays, and
visualizations of the relevant signaling pathways and experimental workflows.

Structural Activity Relationship (SAR) of DEG-77
and its Analogs

The development of DEG-77 stemmed from a structure-guided design approach, originating
from the lenalidomide core.[8] A key precursor, DEG-35, was identified from a library of
cereblon ligands and demonstrated potent dual degradation of IKZF2 and CK1a.[9] However,
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DEG-35 exhibited poor pharmacokinetic properties, including a short half-life, which prompted
further optimization to enhance its drug-like characteristics.[1]

DEG-77 emerged as a more soluble and metabolically stable analog of DEG-35.[3] The key
structural modification involved the replacement of the naphthalene ring in DEG-35 with a non-
aromatic, sp3-hybridized carbon and oxygen-containing scaffold in DEG-77.[3] This change
significantly improved its pharmacokinetic profile while maintaining potent dual-degrader
activity.[1][3]

Key Structural Features and Their Impact on Activity:

o Glutarimide Moiety: Essential for binding to cereblon (CRBN). Methylation of the glutarimide
nitrogen abrogates CRBN binding and subsequent degradation of target proteins.[3]

e Linker and Phenyl Ring: The connection between the glutarimide and the variable chemical
scaffold is crucial for orienting the molecule within the CRBN-substrate complex.

e Naphthamide Scaffold (in DEG-35): Provided the initial dual-degrader activity.[8]

o Scaffold Replacement (in DEG-77): The introduction of a more soluble scaffold improved
pharmacokinetic properties without compromising degradation potency.[3]

The following tables summarize the quantitative data for DEG-77 and its precursor, DEG-35,
highlighting the impact of structural modifications on their biological activity.

ble 1- In Vi lati .

DC50 (nM) in MOLM-13

Compound Target
cells
DEG-77 IKZF2 15.3[4]
CKla 10[4]
Not explicitly stated in provided
DEG-35 IKZF2

results

Not explicitly stated in provided
CKla
results
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Compound

Cell Line

IC50/EC50/GI50

Assay (M)

DEG-77

MOLM-13 (AML)

Anti-proliferative EC50 = 4.0[1]

COV434 (Ovarian

Cancer)

Growth Inhibition

GI50 = 28[1]

A2780 (Ovarian

Cancer)

Growth Inhibition

GI50 = 20[1]

TOV-21G (Ovarian

Cancer)

Growth Inhibition

GI50 = 68[1]

DEG-35

MOLM-13 (AML)

Not explicitly stated Not explicitly stated

ble 3: In Vivo Pl Kineti :

Compound Parameter Value Species
DEG-77 Half-life (t%2) 16.91 hours[1] Mice
3.8 minutes (in vitro,
DEG-35 Half-life (t%2) human liver Human
microsomes)[1]
361.9 pL/min/mg (in
Clearance vitro, human liver Human

microsomes)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization

of DEG-77 are provided below.

Western Blot Analysis for Protein Degradation

Objective: To determine the degradation of target proteins (IKZF2, CK1a) in response to DEG-

77 treatment.
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Materials:

MOLM-13 cells

o DEG-77 (and other test compounds)

e DMSO (vehicle control)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-IKZF2, anti-CK1a, anti-GAPDH)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment: Seed MOLM-13 cells at a density of 1 x 106 cells/well in a 6-well plate.
Treat cells with varying concentrations of DEG-77 or DMSO for the desired time (e.g., 24
hours).

o Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet
with lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

o Protein Quantification: Determine the protein concentration of the supernatant using a BCA
assay according to the manufacturer's instructions.
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o SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and load onto
an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to
a PVDF membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with primary antibodies against IKZF2, CK1a, and GAPDH
(loading control) overnight at 4°C.

Wash the membrane three times with TBST.

o

[¢]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane three times with TBST.

[¢]

o Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system. Quantify band intensities to determine the extent of protein degradation
relative to the vehicle control.

Flow Cytometry for Apoptosis and Cell Differentiation

Objective: To assess the induction of apoptosis and myeloid differentiation in AML cells
following treatment with DEG-77.

Materials:

MOLM-13 cells

DEG-77 (and other test compounds)

DMSO (vehicle control)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium lodide)

Binding Buffer
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» Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14) conjugated to
fluorophores

e Flow cytometer
Procedure for Apoptosis Assay:

o Cell Treatment: Treat MOLM-13 cells with DEG-77 or DMSO for the specified duration (e.qg.,
48 hours).

o Cell Staining:

Harvest the cells and wash twice with cold PBS.

[¢]

[e]

Resuspend the cells in 1X Binding Buffer.

o

Add Annexin V-FITC and Propidium lodide to the cell suspension.

[¢]

Incubate for 15 minutes at room temperature in the dark.
» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

o Annexin V-positive, Pl-negative cells are considered early apoptotic.

o Annexin V-positive, Pl-positive cells are considered late apoptotic or necrotic.
Procedure for Differentiation Assay:

o Cell Treatment: Treat MOLM-13 cells with DEG-77 or DMSO for a longer duration to allow for
differentiation (e.g., 2-4 days).

o Cell Staining:
o Harvest the cells and wash with PBS.

o Incubate the cells with fluorophore-conjugated antibodies against myeloid differentiation
markers (e.g., CD11b, CD14) for 30 minutes on ice in the dark.

o Wash the cells to remove unbound antibodies.
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» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the
percentage of cells expressing the differentiation markers.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows
related to DEG-77.
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Caption: Mechanism of action of DEG-77.
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Caption: Experimental workflow for DEG-77 evaluation.
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Caption: Cereblon-mediated protein degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Structural Activity Relationship of DEG-77: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377940#structural-activity-relationship-of-deg-77]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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